

Fmoc-Aib-OH: Enhancing Peptide Therapeutics Through Structural Constraint

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Compound of Interest

Compound Name: **Fmoc-Aib-OH**

Cat. No.: **B557960**

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Application Note

Introduction

Fmoc- α -aminoisobutyric acid (**Fmoc-Aib-OH**) is a non-proteinogenic amino acid that has become an invaluable tool in the design of peptide therapeutics. Its unique gem-dimethyl group at the α -carbon introduces significant conformational constraints, promoting the formation of stable helical structures (α -helices and 310-helices) within peptide chains.^{[1][2]} This structural rigidity imparts several advantageous properties to peptide drug candidates, including enhanced metabolic stability, increased receptor binding affinity, and improved pharmacokinetic profiles. This document provides an overview of the applications of **Fmoc-Aib-OH** in peptide therapeutic design, supported by experimental data and detailed protocols.

Key Advantages of Incorporating Aib into Therapeutic Peptides

The incorporation of α -aminoisobutyric acid (Aib) residues into peptide sequences offers several key benefits for the development of robust and effective peptide-based drugs:

- Enhanced Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group of Aib protects the peptide backbone from degradation by proteases. This leads to a significantly longer *in vivo* half-life. For instance, the replacement of alanine with Aib in GLP-

1 analogs like Semaglutide and Tirzepatide blocks cleavage by dipeptidyl peptidase-4 (DPP-4), extending their therapeutic window.[3][4]

- Induction and Stabilization of Helical Conformations: Aib residues strongly favor helical secondary structures. This is crucial for peptides that adopt a helical conformation upon binding to their target receptor, as it pre-organizes the peptide into its bioactive conformation, leading to higher binding affinity.[5][6]
- Improved Pharmacokinetic Properties: By increasing metabolic stability and influencing conformation, Aib can contribute to improved overall pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates.[7]
- Increased Cellular Uptake: The incorporation of Aib into cell-penetrating peptides (CPPs) has been shown to improve their cellular uptake, which is beneficial for the delivery of therapeutic cargoes.[8]

Applications in Therapeutic Areas

The unique properties of Aib-containing peptides have led to their application in a wide range of therapeutic areas:

- Metabolic Diseases: Aib is a key component in the design of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[9][10]
- Oncology: Aib-modified peptides are being explored to disrupt protein-protein interactions that are critical for cancer progression, such as the interaction between p53 and its negative regulator, HDM2.[11]
- Antimicrobials: The incorporation of Aib into antimicrobial peptides (AMPs) can enhance their helical structure, leading to increased potency against various bacterial strains.

Quantitative Data Summary

The following tables summarize the quantitative effects of Aib incorporation on key peptide properties.

Table 1: Effect of Aib on Peptide Helicity

Peptide Sequence	Aib Position(s)	Method	% Helicity (Original)	% Helicity (Aib-modified)	Reference
p53 (14-29)	Multiple	Circular Dichroism	Low in solution	Significantly Increased	[12]
Oligovaline Sequence	Multiple	Circular Dichroism	Low (β -sheet)	Predominantly α - and 310-helical	[6]
Nucleo-heptapeptides	1 and 4 residues	NMR Spectroscopy	Low	Single Aib induces helicity	[13]

Table 2: Effect of Aib on Proteolytic Stability

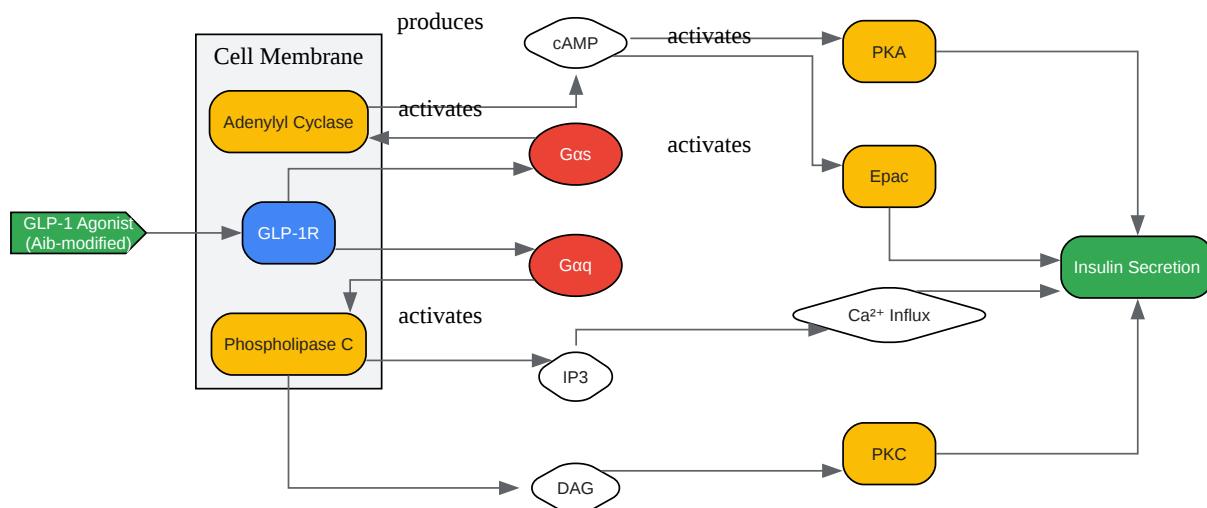
Peptide	Protease	Assay Condition	Half-life (Original)	Half-life (Aib-modified)	Reference
GLP-1(7-37)	DPP-IV	In vitro	~1-2 minutes	Significantly extended	[10]
MAP	Trypsin and Pronase	In vitro	Susceptible	Potent resistance	[8]
Nucleo-heptapeptides	Murine Serum	Ex vivo	Susceptible	Significantly increased resistance	[13]

Table 3: Effect of Aib on Receptor Binding Affinity

Peptide Target	Peptide Modification	Binding Assay	Kd / IC50 (Original)	Kd / IC50 (Aib-modified)	Reference
hdm2	p53-derived peptide with Aib	Not specified	Not specified	Enhanced interaction	[12]
Various bZIPs	Anti-bZIP peptides	Not specified	Not specified	Increased binding affinities	[14]

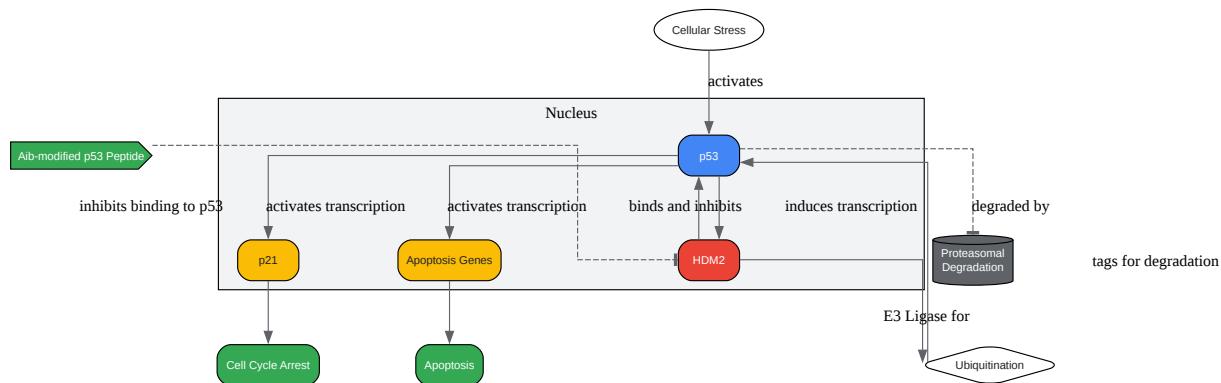
Signaling Pathways

The therapeutic effects of Aib-containing peptides are often mediated through their interaction with specific cellular signaling pathways.



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Caption: GLP-1 Receptor Signaling Pathway.



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Caption: p53-HDM2 Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

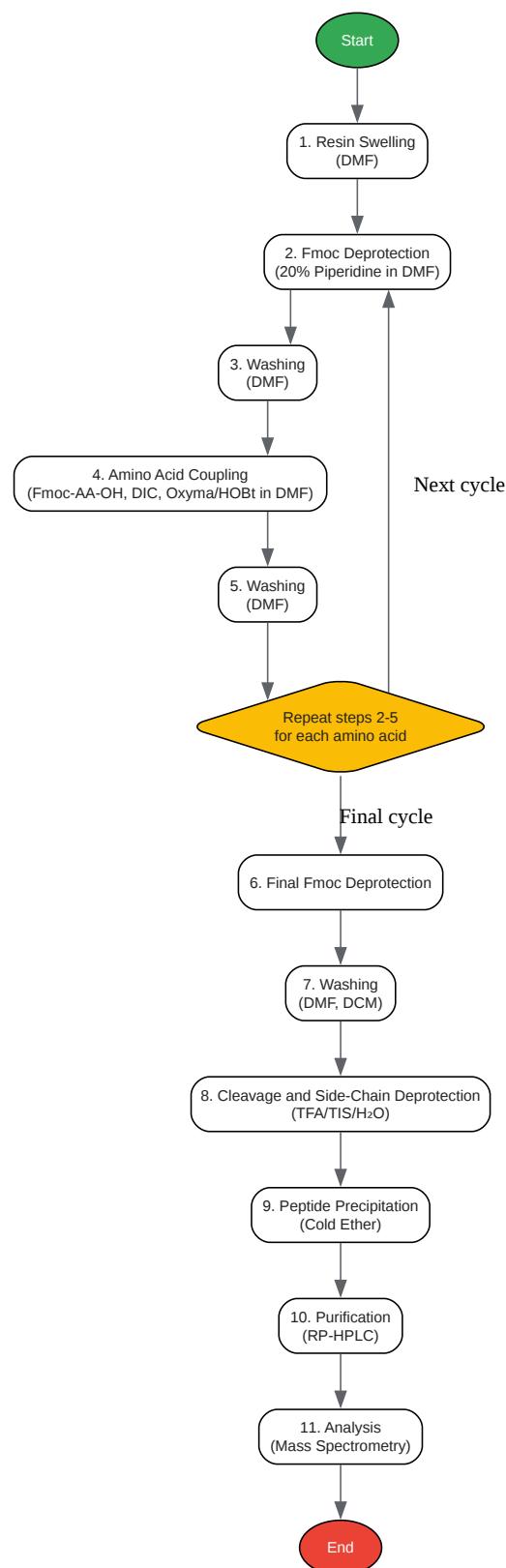
This protocol outlines the manual synthesis of a generic Aib-containing peptide using Fmoc/tBu strategy.

Materials:

- Fmoc-Rink Amide resin

- Fmoc-protected amino acids (including **Fmoc-Aib-OH**)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure or 1-Hydroxybenzotriazole (HOBr)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- SPPS reaction vessel
- Shaker

Workflow Diagram:

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Caption: Solid-Phase Peptide Synthesis Workflow.

Procedure:

- **Resin Swelling:** Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
- **Fmoc Deprotection:** Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 5-10 minutes. Drain and repeat for another 10-15 minutes.
- **Washing:** Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
- **Amino Acid Coupling:**
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma/HOBt (3-5 equivalents) in DMF.
 - Add DIC (3-5 equivalents) to the amino acid solution to activate the carboxylic acid.
 - Add the activated amino acid solution to the resin.
 - Shake the reaction vessel for 1-2 hours. For the sterically hindered **Fmoc-Aib-OH**, a double coupling (repeating the coupling step) or an extended coupling time (up to 4 hours) may be necessary to ensure complete reaction.
- **Washing:** Wash the resin with DMF (5-7 times).
- **Repeat:** Repeat steps 2-5 for each amino acid in the peptide sequence.
- **Final Fmoc Deprotection:** After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
- **Washing:** Wash the resin with DMF (5-7 times) followed by DCM (3-5 times) and dry the resin.
- **Cleavage and Side-Chain Deprotection:** Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

- Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of Aib-containing peptides in the presence of a specific protease.

Materials:

- Purified Aib-containing peptide and control peptide
- Protease of interest (e.g., Trypsin, Chymotrypsin, DPP-IV)
- Assay buffer (specific to the protease)
- Quenching solution (e.g., 10% TFA)
- RP-HPLC system
- Mass spectrometer

Procedure:

- Peptide Solution Preparation: Prepare stock solutions of the Aib-containing peptide and a control peptide (without Aib) in the assay buffer.
- Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.
- Reaction Initiation: Add the protease solution to the peptide solutions to initiate the degradation reaction. The final peptide concentration is typically in the μM range, and the enzyme-to-substrate ratio can vary (e.g., 1:100).

- Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
- Analysis:
 - Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
 - Identify the degradation products by mass spectrometry to confirm the cleavage sites.
- Data Analysis: Plot the percentage of remaining parent peptide against time to determine the half-life ($t_{1/2}$) of the peptide. Compare the half-life of the Aib-containing peptide to the control peptide to quantify the improvement in stability.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Helicity Assessment

This protocol outlines the use of CD spectroscopy to determine the secondary structure of Aib-containing peptides.

Materials:

- Purified Aib-containing peptide and control peptide
- CD-compatible buffer (e.g., phosphate buffer, pH 7.4)
- CD spectrometer
- Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

- Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a known concentration (typically 10-100 μ M).
- Instrument Setup: Set up the CD spectrometer to scan in the far-UV region (e.g., 190-260 nm).

- Blank Measurement: Record a spectrum of the buffer alone to use for baseline correction.
- Sample Measurement: Record the CD spectrum of the peptide solution.
- Data Processing:
 - Subtract the blank spectrum from the sample spectrum.
 - Convert the raw data (ellipticity) to mean residue ellipticity ($[\theta]$).
- Data Analysis:
 - Analyze the shape of the CD spectrum. A characteristic α -helical spectrum will show double minima at approximately 208 nm and 222 nm and a maximum around 192 nm. A 310-helix will have a more pronounced minimum at 205 nm and a weaker minimum at 222 nm.
 - Estimate the percentage of helicity using deconvolution software or by analyzing the mean residue ellipticity at 222 nm. Compare the helicity of the Aib-containing peptide to the control peptide.

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